molecular formula C11H15N3O4 B565738 4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol CAS No. 1246817-89-9

4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol

Cat. No.: B565738
CAS No.: 1246817-89-9
M. Wt: 253.258
InChI Key: ZXOPANHPZHIXSJ-UHFFFAOYSA-N
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Description

4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol is a tobacco-specific nitrosamine, known for its potent carcinogenic properties. It is primarily associated with lung cancer and is a significant component in tobacco smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol involves the nitrosation of nicotine-derived nitrosamines. The reaction typically requires acidic conditions and nitrosating agents such as sodium nitrite .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in controlled laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts. It undergoes metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and cancer development. The primary molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis .

Properties

IUPAC Name

5-hydroxy-2-[methyl(nitroso)amino]-5-pyridin-3-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-14(13-18)9(11(16)17)4-5-10(15)8-3-2-6-12-7-8/h2-3,6-7,9-10,15H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOPANHPZHIXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(C1=CN=CC=C1)O)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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